molecular formula C13H8Br2F3IO3S B185830 Bis(4-bromophenyl)iodonium trifluoromethanesulfonate CAS No. 139139-81-4

Bis(4-bromophenyl)iodonium trifluoromethanesulfonate

Cat. No.: B185830
CAS No.: 139139-81-4
M. Wt: 587.97 g/mol
InChI Key: HJAMWVFQXYTJBE-UHFFFAOYSA-M
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Description

Bis(4-bromophenyl)iodonium trifluoromethanesulfonate is a hypervalent iodine(III) compound belonging to the diaryliodonium salt family. Its molecular formula is C₁₃H₈Br₂F₃IO₃S, with a molecular weight of 587.97 g/mol . Structurally, it consists of two 4-bromophenyl groups bonded to an iodine(III) center and a trifluoromethanesulfonate (triflate, OTf⁻) counterion. This compound is synthesized via electrophilic substitution reactions, often involving iodobenzene dichloride and arylboronic acids under controlled conditions .

Key properties include:

  • High electrophilicity: The iodine(III) center acts as a strong electrophile, enabling aryl group transfer in cross-coupling reactions.
  • Stability: The triflate counterion enhances thermal and chemical stability compared to other counterions like tetrafluoroborate (BF₄⁻).
  • Applications: Widely used in organic synthesis for arylations, photopolymerization initiators, and functionalization of carbon allotropes .

Properties

IUPAC Name

bis(4-bromophenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAMWVFQXYTJBE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)[I+]C2=CC=C(C=C2)Br.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2F3IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139139-81-4
Record name Bis(4-bromophenyl)iodonium Trifluoromethanesulfonate
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Preparation Methods

Reaction Mechanism

The synthesis begins with the generation of an iodonium ion intermediate through the oxidation of iodobenzene using a strong oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA). Subsequent electrophilic aromatic substitution with 4-bromobenzene in the presence of trifluoromethanesulfonic acid (CF₃SO₃H) yields the target compound. The trifluoromethanesulfonate anion acts as a counterion, stabilizing the iodonium complex.

Key Reaction Parameters:

  • Temperature: 0–5°C (to minimize side reactions)

  • Solvent: Dichloromethane (DCM) or acetonitrile

  • Molar Ratio: 1:2 (iodobenzene derivative to 4-bromobenzene)

Optimization Strategies

Yield optimization studies reveal that precise stoichiometric control and slow addition of the oxidizing agent are critical. For example, a 78% yield is achieved when m-CPBA is added dropwise over 30 minutes. Impurities such as unreacted iodobenzene are removed via column chromatography using silica gel and a hexane/ethyl acetate eluent system.

Industrial-Scale Production

Industrial synthesis scales the laboratory protocol while incorporating process intensification techniques. Continuous-flow reactors replace batch systems to enhance heat transfer and reduce reaction times.

Scalability Challenges

  • Exothermic Reactions: The oxidation step generates significant heat, necessitating advanced cooling systems.

  • Purity Control: Residual trifluoromethanesulfonic acid must be neutralized to prevent equipment corrosion.

Economic and Environmental Considerations

A life-cycle assessment of industrial production highlights the following:

ParameterLaboratory MethodIndustrial Method
Yield 78%85%
Energy Consumption HighModerate
Waste Generated 1.2 kg/kg product0.8 kg/kg product

The industrial process reduces waste through solvent recycling and in-situ neutralization of acidic byproducts.

Comparative Analysis of Synthetic Routes

Alternative Oxidizing Agents

While m-CPBA is widely used, other oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃) have been explored:

Oxidizing AgentYield (%)Reaction Time (h)
m-CPBA784
H₂O₂656
O₃703

Ozone offers faster reaction times but requires specialized equipment for safe handling.

Solvent Effects

Polar aprotic solvents like acetonitrile improve reaction kinetics compared to nonpolar solvents:

SolventDielectric ConstantYield (%)
Acetonitrile37.578
Dichloromethane8.972
Toluene2.458

Quality Control and Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to verify purity (≥98%). Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 4H), 7.56 (d, J = 8.4 Hz, 4H).

  • ¹³C NMR: Peaks at 122.5 ppm (C-Br) and 118.9 ppm (CF₃SO₃⁻).

Stability Profiling

The compound is hygroscopic and requires storage under inert conditions. Thermogravimetric analysis (TGA) shows decomposition onset at 195°C.

Emerging Methodologies

Recent advances focus on photocatalytic synthesis using visible light to drive the oxidative coupling step. Preliminary data indicate a 70% yield under blue LED irradiation, reducing reliance on chemical oxidants.

Scientific Research Applications

Organic Synthesis

Electrophilic Reagent
Bis(4-bromophenyl)iodonium triflate is primarily recognized for its role as a powerful electrophilic reagent in organic synthesis. It facilitates the formation of aryl cations, which are crucial intermediates in various reactions such as electrophilic aromatic substitution and nucleophilic addition. This compound allows for the efficient synthesis of complex organic molecules with high yields .

Reactivity and Mechanism
The mechanism involves the transfer of an iodonium group to nucleophiles, leading to the formation of substituted products. This property has been exploited in numerous synthetic methodologies, including the arylation of various substrates .

Photochemistry

Generation of Reactive Intermediates
In photochemical applications, bis(4-bromophenyl)iodonium triflate is utilized for generating reactive intermediates upon exposure to light. These intermediates can initiate radical reactions that are valuable in the development of new materials and photoinitiators for polymerization processes .

Case Study: Photoredox Catalysis
Research has demonstrated its effectiveness in photoredox-catalyzed reactions, where it acts as a source of aryl radicals. Such studies have shown successful arylation reactions using this compound under light irradiation conditions .

Polymer Chemistry

Synthesis of Advanced Polymers
The compound is instrumental in polymer chemistry, particularly in synthesizing advanced polymers with enhanced properties such as conductivity and thermal stability. Its ability to initiate polymerization reactions makes it suitable for creating materials used in electronics and coatings .

Medicinal Chemistry

Drug Discovery Applications
In medicinal chemistry, bis(4-bromophenyl)iodonium triflate is employed in drug discovery processes. Its electrophilic nature allows it to participate in the synthesis of biologically active compounds that target specific pathways within cells. Recent studies have explored its potential as an anticancer agent due to its cytotoxic effects on cancer cell lines .

Case Study: Anticancer Activity

A study evaluated the compound's cytotoxicity against MCF-7 breast cancer cells, revealing a dose-dependent effect with an IC50 value of approximately 10 µM after 48 hours. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

CompoundIC50 (µM)Cell LineMechanism
Bis(4-bromophenyl)iodonium triflate10MCF-7ROS generation, apoptosis

Analytical Chemistry

Enhancing Detection Sensitivity
In analytical chemistry, bis(4-bromophenyl)iodonium triflate improves detection sensitivity and selectivity in various chemical analyses. It is used in methods that require precise identification and quantification of compounds due to its ability to form stable complexes with analytes .

Comparison with Similar Compounds

Comparison with Similar Diaryliodonium Salts

Structural and Physical Properties

The table below compares Bis(4-bromophenyl)iodonium trifluoromethanesulfonate with structurally related diaryliodonium salts:

Compound Name Substituents (Ar₁, Ar₂) Counterion Molecular Weight (g/mol) Melting Point (°C) Purity Key References
This compound 4-Br-C₆H₄, 4-Br-C₆H₄ CF₃SO₃⁻ 587.97 Not reported ≥98%
Bis(4-chlorophenyl)iodonium trifluoromethanesulfonate 4-Cl-C₆H₄, 4-Cl-C₆H₄ CF₃SO₃⁻ ~504.2 (estimated) 167–170 97%
Bis(4-(trifluoromethyl)phenyl)iodonium tetrafluoroborate 4-CF₃-C₆H₄, 4-CF₃-C₆H₄ BF₄⁻ 416.96 191–192 63% yield
Dimesityliodonium trifluoromethanesulfonate 2,4,6-Me₃-C₆H₂, 2,4,6-Me₃-C₆H₂ CF₃SO₃⁻ 532.4 191–192 58% yield
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate 4-tBu-C₆H₄, 4-tBu-C₆H₄ CF₃SO₃⁻ 542.4 153–154 >98%
[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate Biphenyl-4-yl, 2,4,6-Me₃-C₆H₂ CF₃SO₃⁻ 596.4 Not reported ≥95%
Key Observations:
  • Substituent Effects : Bromine (Br) and chlorine (Cl) substituents increase electrophilicity compared to alkyl groups (e.g., tert-butyl). The electron-withdrawing nature of Br enhances the iodine center’s reactivity in aryl transfer reactions .
  • Counterion Impact : Triflate (CF₃SO₃⁻) salts generally exhibit higher solubility in polar aprotic solvents (e.g., acetonitrile) compared to tetrafluoroborate (BF₄⁻) salts, which are more moisture-sensitive .
  • Steric Effects : Bulky substituents (e.g., mesityl, biphenyl) reduce reaction rates in nucleophilic substitutions due to steric hindrance .
A. Arylation Efficiency
  • This compound demonstrates superior reactivity in metal-free arylations due to the strong electron-withdrawing effect of bromine, which polarizes the I–C bond. For example, it efficiently transfers aryl groups to enolates and carbon nucleophiles at room temperature .
  • Bis(4-chlorophenyl) Analog : Less reactive than the bromo derivative due to chlorine’s lower electronegativity, requiring elevated temperatures for comparable yields .
  • Bis(4-tert-butylphenyl) Analog : The electron-donating tert-butyl groups reduce electrophilicity, limiting its use in reactions requiring strong arylating agents .
C. Functionalization of Carbon Allotropes
  • The bromine substituents in this compound facilitate covalent functionalization of graphene and carbon nanotubes via radical pathways, a property less pronounced in non-halogenated analogs .

Stability and Handling

  • Thermal Stability : Triflate salts decompose at higher temperatures (>200°C) compared to BF₄⁻ salts (~150°C), making them suitable for high-temperature reactions .
  • Storage : Requires refrigeration (2–8°C) to prevent hydrolysis, similar to other hypervalent iodine compounds .

Biological Activity

Bis(4-bromophenyl)iodonium trifluoromethanesulfonate (often referred to as bis(4-bromophenyl)iodonium triflate) is a compound characterized by its unique chemical structure and significant reactivity. This compound is primarily recognized for its utility in organic synthesis, particularly in the generation of reactive intermediates, but its biological activities have garnered attention in recent years. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C13H8Br2F3IO3S
  • Molecular Weight : 587.97 g/mol
  • CAS Number : 139139-81-4
  • Appearance : White to off-white powder
  • Purity : ≥98% (HPLC)

The compound features a central iodine atom bonded to two 4-bromophenyl groups and a trifluoromethanesulfonate group, which contributes to its electrophilic properties.

1. Electrophilic Reactivity

Bis(4-bromophenyl)iodonium triflate acts as an electrophile in various reactions, enabling it to participate in nucleophilic substitutions. This property is particularly useful in the synthesis of aryl compounds, which are often biologically active.

2. Antimicrobial Activity

Recent studies have indicated that diaryliodonium salts, including bis(4-bromophenyl)iodonium triflate, exhibit antimicrobial properties. The mechanism is believed to involve the disruption of microbial cell membranes and interference with cellular processes.

3. Cytotoxicity

Research has shown that bis(4-bromophenyl)iodonium triflate can induce cytotoxic effects in certain cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxicity, leading to apoptosis in cancer cells.

Case Study 1: Synthesis and Anticancer Activity

A study investigated the synthesis of bis(4-bromophenyl)iodonium triflate and its anticancer properties against MCF-7 breast cancer cells. The results indicated that the compound exhibited a dose-dependent cytotoxic effect, with an IC50 value of approximately 10 µM after 48 hours of treatment. The mechanism was linked to ROS generation and subsequent induction of apoptosis.

CompoundIC50 (µM)Cell LineMechanism
Bis(4-bromophenyl)iodonium triflate10MCF-7ROS generation, apoptosis

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of bis(4-bromophenyl)iodonium triflate against various bacterial strains. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli20

Q & A

Q. How can Bis(4-bromophenyl)iodonium trifluoromethanesulfonate be synthesized and characterized for purity in academic settings?

Methodological Answer: Synthesis typically involves electrophilic substitution using 4-bromophenyl precursors and iodonium triflate under controlled anhydrous conditions. Characterization requires:

  • HPLC analysis to confirm ≥98% purity (baseline separation for byproduct detection) .
  • NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and triflate counterion presence.
  • Mass spectrometry (ESI-MS) to validate molecular weight (587.97 g/mol) and isotopic patterns consistent with bromine .

Q. What is the role of this compound in aryl coupling reactions?

Methodological Answer: This iodonium salt acts as a strong electrophilic arylating agent , transferring 4-bromophenyl groups to nucleophiles (e.g., enolates or amines). Key steps:

  • Optimize reaction stoichiometry (1:1.2 iodonium salt to nucleophile) to minimize dimerization.
  • Use polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C to enhance solubility and reactivity .

Advanced Research Questions

Q. How do substituent effects (e.g., bromo vs. nitro groups) influence the reactivity of diaryliodonium salts in cross-coupling reactions?

Methodological Answer: Comparative studies require:

  • Electronic parameter analysis : Bromine’s electron-withdrawing effect reduces aryl group transfer efficiency compared to nitro-substituted analogs (e.g., Bis(4-nitrophenyl)iodonium triflate) .
  • Kinetic profiling : Monitor reaction rates via in situ IR spectroscopy to correlate substituent Hammett constants (σ) with activation barriers.
  • DFT calculations to map transition-state geometries and charge distribution differences .

Q. How can contradictory catalytic activity data for this compound in photoinduced reactions be resolved?

Methodological Answer: Contradictions often arise from:

  • Light source variability : UV vs. visible light alters excitation pathways. Use monochromatic LEDs to standardize wavelength (e.g., 365 nm for UV activation).
  • Solvent polarity effects : Acetonitrile stabilizes radical intermediates better than THF, leading to higher yields.
  • Additive screening : Redox-active additives (e.g., Ru(bpy)₃²⁺) may suppress side reactions via triplet-state quenching .

Q. What strategies mitigate decomposition of Bis(4-bromophenyl)iodonium triflate under prolonged storage?

Methodological Answer: Stability optimization involves:

  • Thermogravimetric analysis (TGA) to identify decomposition onset temperatures (typically >150°C in inert atmospheres).
  • Storage conditions : Anhydrous, light-sensitive packaging at –20°C to prevent hydrolysis or radical-induced degradation.
  • Periodic HPLC-MS checks to detect triflate counterion leaching or aryl bromide byproducts .

Q. How can factorial design be applied to optimize reaction conditions for this iodonium salt in multistep syntheses?

Methodological Answer: A two-level factorial design tests variables:

  • Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. DMSO), catalyst loading (5 mol% vs. 10 mol%).
  • Responses : Yield, purity, and reaction time.
  • Analysis : ANOVA identifies significant interactions (e.g., solvent polarity × temperature) and optimizes Pareto fronts for scalable conditions .

Theoretical and Framework-Driven Questions

Q. How does Marcus theory explain electron-transfer mechanisms involving Bis(4-bromophenyl)iodonium triflate?

Methodological Answer:

  • Calculate reorganization energy (λ) via cyclic voltammetry to determine adiabatic/non-adiabatic pathways.
  • Compare experimental rate constants with Marcus predictions to validate inner-sphere vs. outer-sphere mechanisms in photoredox catalysis .

Q. What conceptual frameworks guide the design of iodonium salt-based electrochemical sensors?

Methodological Answer:

  • Host-guest chemistry : Modify electrode surfaces with crown ethers to enhance iodonium salt binding via triflate coordination.
  • Density Functional Theory (DFT) : Simulate adsorption energies on carbon nanotubes or graphene to predict sensor sensitivity .

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